N-[(3-chloropyrazin-2-yl)methyl]ethanamine
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Description
“N-[(3-chloropyrazin-2-yl)methyl]ethanamine” is a chemical compound with the molecular formula C7H11Cl2N3 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “N-[(3-chloropyrazin-2-yl)methyl]ethanamine” can be represented by the formula C7H11Cl2N3 . It has a molecular weight of 208.08834 . For a detailed molecular structure, it is recommended to refer to chemical databases that provide 3D molecular structures .Chemical Reactions Analysis
The specific chemical reactions involving “N-[(3-chloropyrazin-2-yl)methyl]ethanamine” are not explicitly mentioned in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
“N-[(3-chloropyrazin-2-yl)methyl]ethanamine” has a molecular weight of 208.08834 . Other physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found in chemical databases .Safety And Hazards
“N-[(3-chloropyrazin-2-yl)methyl]ethanamine” may pose certain hazards. Safety information available indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .
properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-9-5-6-7(8)11-4-3-10-6/h3-4,9H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXYESBZFDFGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693779 |
Source
|
Record name | N-[(3-Chloropyrazin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloropyrazin-2-yl)methyl]ethanamine | |
CAS RN |
1289386-39-5 |
Source
|
Record name | N-[(3-Chloropyrazin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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